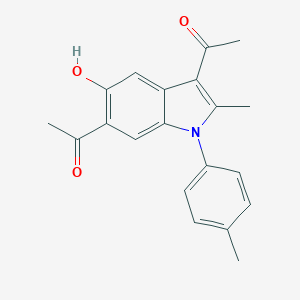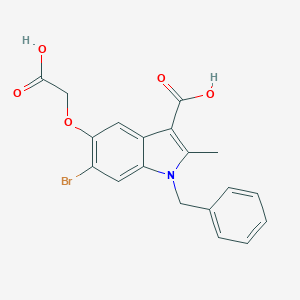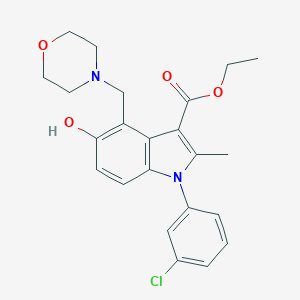
N-(2-chlorobenzyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3-methylbenzamide, commonly known as CB-13, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes. CB-13 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用机制
CB-13 exerts its effects by binding to the cannabinoid receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. CB-13 is a potent agonist of the cannabinoid receptors, which means that it activates them and produces a response.
Biochemical and Physiological Effects:
The binding of CB-13 to the cannabinoid receptors produces a wide range of biochemical and physiological effects. These include pain relief, anti-inflammatory effects, and changes in mood and behavior. CB-13 has also been shown to affect other physiological processes, such as appetite regulation and immune function.
实验室实验的优点和局限性
CB-13 has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, CB-13 also has some limitations as a research tool. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, its potency and selectivity for the cannabinoid receptors may limit its usefulness in studying other physiological processes.
未来方向
There are several areas of future research that could be explored with CB-13. One potential area is its use as a treatment for pain and inflammation. Further studies could investigate its effectiveness in different animal models and in human clinical trials.
Another area of future research is the development of more selective agonists of the cannabinoid receptors. CB-13 is a potent agonist of both the CB1 and CB2 receptors, which can lead to unwanted side effects. Developing more selective agonists could allow for more targeted therapeutic applications.
Finally, more research is needed to understand the long-term effects of CB-13 on the body. While it has shown promise as a therapeutic agent, its effects on the body over extended periods of time are not yet fully understood. Further studies could help to elucidate these effects and inform the development of safer and more effective cannabinoid-based therapies.
合成方法
The synthesis of CB-13 involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 2-chlorobenzylamine to form the intermediate N-(2-chlorobenzyl)-3-methylbenzamide. This intermediate is then subjected to a series of chemical reactions, including reduction and deprotection, to yield the final product, CB-13.
科学研究应用
CB-13 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a pain reliever. Studies have shown that CB-13 is effective in reducing pain in animal models, and it may be a promising alternative to traditional pain medications.
CB-13 has also been studied for its anti-inflammatory properties. Inflammation is a common factor in many diseases, and CB-13 has been shown to reduce inflammation in various animal models. This suggests that it may have potential as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease.
属性
产品名称 |
N-(2-chlorobenzyl)-3-methylbenzamide |
|---|---|
分子式 |
C15H14ClNO |
分子量 |
259.73 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI 键 |
RPJWORPIVVQVOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)